molecular formula C8H8BrN B13939079 5-(2-Bromovinyl)-2-methylpyridine

5-(2-Bromovinyl)-2-methylpyridine

Cat. No.: B13939079
M. Wt: 198.06 g/mol
InChI Key: KYGQCGQXBBYNTJ-UHFFFAOYSA-N
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Description

5-(2-Bromovinyl)-2-methylpyridine is a halogenated pyridine derivative characterized by a bromovinyl substituent at the 5-position and a methyl group at the 2-position of the pyridine ring. The bromovinyl moiety is critical for biological activity, enabling interactions with viral enzymes such as thymidine kinase (TK) .

Properties

Molecular Formula

C8H8BrN

Molecular Weight

198.06 g/mol

IUPAC Name

5-(2-bromoethenyl)-2-methylpyridine

InChI

InChI=1S/C8H8BrN/c1-7-2-3-8(4-5-9)6-10-7/h2-6H,1H3

InChI Key

KYGQCGQXBBYNTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C=CBr

Origin of Product

United States

Preparation Methods

Method Based on 5-Nitro-2-Chloropyridine (Patent CN101560183B)

This method is well-documented and industrially viable, featuring three main steps:

Step Reaction Description Conditions Yield Notes
1 Condensation of diethyl malonate salts with 5-nitro-2-chloropyridine, followed by acidic decarboxylation to yield 5-nitro-2-methylpyridine Diethyl malonate + alkali metal (sodium), dropwise addition of 5-nitro-2-chloropyridine, acidic decarboxylation High yield (not quantified) Mild conditions, good catalytic effect
2 Catalytic hydrogenation of 5-nitro-2-methylpyridine to 5-amino-2-methylpyridine Pd/C catalyst, 0.4 MPa H2 pressure, 30 °C, 16 h 97% isolated yield Filtration and solvent evaporation used
3 Diazotization and bromination of 5-amino-2-methylpyridine to 5-bromo-2-methylpyridine 48% HBr, cooled to -5 °C, slow addition of bromine and sodium nitrite, followed by alkalization with NaOH 92% isolated yield Extraction with ethyl acetate, drying, evaporation

Reaction Scheme Summary:

  • Diethyl malonate + Na → salt
  • Salt + 5-nitro-2-chloropyridine → condensation → decarboxylation → 5-nitro-2-methylpyridine
  • 5-nitro-2-methylpyridine + H2 (Pd/C) → 5-amino-2-methylpyridine
  • 5-amino-2-methylpyridine + HBr + Br2 + NaNO2 → 5-bromo-2-methylpyridine

This method avoids large amounts of aluminum trichloride, reduces by-products, and simplifies product isolation, making it suitable for scale-up.

Method Based on 6-Methyl-3-Pyridinecarboxylic Acid (Patent CN101514184A)

This alternative synthetic route involves:

Step Reaction Description Conditions Yield Notes
1 Esterification of 6-methyl-3-pyridinecarboxylic acid with ethanol in acidic medium 30–80 °C, acid catalyst High yield (not specified) Formation of ethyl ester
2 Ammonolysis of ester to 6-methyl-3-pyridinecarboxamide Reaction with aqueous ammonia High yield Mild conditions
3 Hofmann degradation of amide to 6-methyl-3-aminopyridine Hofmann rearrangement conditions (e.g., bromine and base) High yield Converts amide to amine
4 Bromination of 6-methyl-3-aminopyridine to 5-bromo-2-methylpyridine Reaction with brominating reagent High yield, no 3-position isomer by-products Simplifies purification

This route is advantageous due to the availability of raw materials, mild reaction conditions, and the absence of 3-position isomers, which reduces separation complexity and cost.

Preparation of 5-(2-Bromovinyl)-2-methylpyridine

While the above methods focus on preparing 5-bromo-2-methylpyridine, the vinyl bromide substitution at the 2-position of the bromovinyl group requires further functionalization.

A common approach involves:

  • Starting from 5-bromo-2-methylpyridine
  • Bromination at the methyl group to form bromomethyl intermediate
  • Subsequent elimination or coupling with vinyl reagents to introduce the bromovinyl group

Specific detailed procedures for this step are less documented in the provided patents but generally involve:

Step Reaction Description Conditions Notes
Bromination of methyl group Using N-bromosuccinimide (NBS) or bromine under radical conditions Controlled temperature, light or initiator Forms bromomethyl intermediate
Vinylation Wittig-type reaction or Heck coupling with vinyl reagents Palladium catalysis, base, solvent Introduces 2-bromovinyl substituent

Due to limited direct literature on the final vinylation step, experimental optimization is often required.

Comparative Analysis of Methods

Feature Method from CN101560183B (Route A) Method from CN101514184A (Route B)
Starting material 5-nitro-2-chloropyridine 6-methyl-3-pyridinecarboxylic acid
Key intermediates 5-nitro-2-methylpyridine → 5-amino-2-methylpyridine 6-methyl-3-pyridinecarboxamide → 6-methyl-3-aminopyridine
Bromination step Diazotization and bromination of amino intermediate Direct bromination of amino pyridine
By-products Minimal, improved over prior art No 3-position isomers
Reaction conditions Mild, Pd/C catalyzed hydrogenation, low temperature bromination Mild, acid-catalyzed esterification, Hofmann rearrangement
Industrial suitability High, scalable, good yields High, cost-effective, easy purification

Summary Table of Key Reaction Parameters and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Condensation & Decarboxylation Diethyl malonate + Na, 5-nitro-2-chloropyridine, acid RT to mild heating Hours High Efficient salt formation
Hydrogenation Pd/C, H2 0.4 MPa, 1,4-dioxane 30 °C 16 h 97 Clean reduction
Diazotization & Bromination 48% HBr, Br2, NaNO2, NaOH -5 to 20 °C 2 h total 92 Controlled addition critical
Esterification 6-methyl-3-pyridinecarboxylic acid + EtOH, acid 30–80 °C Several hours High Acid catalyzed
Ammonolysis NH3 aqueous RT Hours High Mild
Hofmann degradation Br2, base RT Hours High Converts amide to amine
Bromination (vinylation step) NBS or Br2, radical initiator Controlled Variable Not specified Requires optimization

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromovinyl)-2-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

5-(2-Bromovinyl)-2-methylpyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine

Its derivatives have shown activity against various viruses and cancer cell lines .

Industry

In the industrial sector, 5-(2-Bromovinyl)-2-methylpyridine is used in the production of specialty chemicals and materials. It is also employed in the synthesis of monomers for dielectric materials .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Brivudine (BVDU, 5-(2-Bromovinyl)-2'-Deoxyuridine)

  • Antiviral Activity : BVDU is highly specific against herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV), with an ID₅₀ (50% inhibitory dose) of 0.004–0.02 µg/mL for HSV-1 . It lacks activity against HSV-2 due to differences in TK substrate specificity .
  • Mechanism : Requires phosphorylation by viral TK for activation, leading to inhibition of viral DNA polymerase .
  • Clinical Use : Approved in Europe for herpes zoster but contraindicated with 5-fluorouracil (5-FU) due to lethal drug interactions via dihydropyrimidine dehydrogenase (DPD) inhibition .
Data Table 1: Antiviral Potency of BVDU and Comparators
Compound Target Virus (ID₅₀) Selectivity Notes Reference ID
BVDU HSV-1 (0.004–0.02 µg/mL) Inactive against HSV-2
Trifluridine HSV-1 (0.67 µM) Broad-spectrum, TK-independent
Acyclovir HSV-1 (>50 µg/mL) Requires viral TK for activation
(Z)-FVUdR HSV-1 (~20 µg/mL) Lower potency than (E)-isomers

5-(2-Fluorovinyl)-2'-Deoxyuridine (FVUdR) Isomers

  • (E)-FVUdR vs. (Z)-FVUdR : The (E)-isomer of FVUdR demonstrates superior antiviral activity compared to the (Z)-isomer, mirroring trends observed in bromovinyl analogs. For example, (Z)-FVUdR showed an ID₅₀ of 20–26 µg/mL in Vero cells, while (E)-BrVUdR (BVDU) was ~1000-fold more potent .
  • Structural Insight : The stereochemistry of the vinyl group significantly impacts binding to viral TK and subsequent phosphorylation efficiency .

(E)-5-(2-Bromovinyl)uracil (BVUra)

  • Role in Drug Interactions : BVUra, a metabolite of BVDU, irreversibly inhibits DPD, increasing 5-FU plasma half-life by 5-fold in rats. This enhances 5-FU’s antitumor activity but exacerbates toxicity (e.g., bone marrow suppression) .
  • Contrast with 5-(2-Bromovinyl)-2-methylpyridine : Unlike BVUra, pyridine derivatives lack the uracil moiety critical for DPD binding, suggesting a different pharmacokinetic profile and reduced risk of 5-FU interactions.

Thiophene and Pyridine Derivatives

  • 2-(5-Bromo-2-thienyl)pyridine : While structurally distinct, this compound shares a brominated heterocyclic core. Such derivatives are often explored for antimicrobial activity, though direct antiviral data are lacking .
  • 5-(2-Bromoethyl)-2-methylpyridine: A related pyridine derivative with a bromoethyl group. Limited data suggest its use in synthetic intermediates, but biological activity remains uncharacterized .

Key Structural and Functional Differentiators

Feature 5-(2-Bromovinyl)-2-methylpyridine BVDU FVUdR Isomers
Core Structure Pyridine ring Deoxyuridine Deoxyuridine
Substituent Bromovinyl + methyl Bromovinyl + deoxyribose Fluorovinyl + deoxyribose
Antiviral Target Not established HSV-1, VZV HSV-1
Enzyme Interaction Unknown Viral TK Viral TK
Toxicity Profile Likely lower DPD inhibition risk High DPD inhibition risk No reported DPD interaction

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